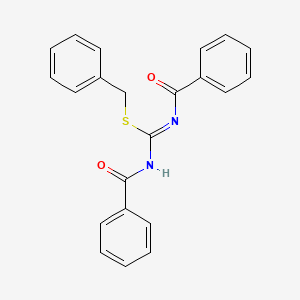![molecular formula C18H22O2 B12544400 1,1'-[(2-Methylpropane-1,3-diyl)bis(oxymethylene)]dibenzene CAS No. 674336-48-2](/img/structure/B12544400.png)
1,1'-[(2-Methylpropane-1,3-diyl)bis(oxymethylene)]dibenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-[(2-Methylpropane-1,3-diyl)bis(oxymethylene)]dibenzene is an organic compound with the molecular formula C16H18O2 . It is a derivative of benzene, characterized by the presence of two benzene rings connected by a 2-methylpropane-1,3-diyl group with oxymethylene linkages. This compound is known for its unique chemical structure and properties, making it a subject of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[(2-Methylpropane-1,3-diyl)bis(oxymethylene)]dibenzene typically involves the reaction of benzyl alcohol with 2-methylpropane-1,3-diol in the presence of an acid catalyst. The reaction proceeds through the formation of oxymethylene linkages, resulting in the desired compound. The reaction conditions often include:
Temperature: 60-80°C
Catalyst: Acidic catalyst such as sulfuric acid or p-toluenesulfonic acid
Solvent: Toluene or dichloromethane
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. The process involves the same reactants and catalysts but is optimized for higher yields and efficiency. The use of continuous flow reactors allows for better control over reaction parameters and improved safety.
化学反応の分析
Types of Reactions
1,1’-[(2-Methylpropane-1,3-diyl)bis(oxymethylene)]dibenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The benzene rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Substitution: Nitric acid (HNO3), Halogens (Cl2, Br2)
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Nitro compounds, Halogenated compounds
科学的研究の応用
1,1’-[(2-Methylpropane-1,3-diyl)bis(oxymethylene)]dibenzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1,1’-[(2-Methylpropane-1,3-diyl)bis(oxymethylene)]dibenzene involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biochemical effects. The oxymethylene linkages and benzene rings play a crucial role in its binding affinity and activity.
類似化合物との比較
Similar Compounds
- 1,1’-(1-Methyl-1,3-propanediyl)bisbenzene
- 1,1’-(3-Methyl-1-propene-1,3-diyl)bisbenzene
- 2,2’-((1-Methylpropane-1,3-diyl)bis(oxy))bis(4-methyl-1,3,2-dioxaborolane)
Uniqueness
1,1’-[(2-Methylpropane-1,3-diyl)bis(oxymethylene)]dibenzene is unique due to its specific oxymethylene linkages and the presence of a 2-methylpropane-1,3-diyl group. These structural features confer distinct chemical and physical properties, making it different from other similar compounds.
特性
CAS番号 |
674336-48-2 |
|---|---|
分子式 |
C18H22O2 |
分子量 |
270.4 g/mol |
IUPAC名 |
(2-methyl-3-phenylmethoxypropoxy)methylbenzene |
InChI |
InChI=1S/C18H22O2/c1-16(12-19-14-17-8-4-2-5-9-17)13-20-15-18-10-6-3-7-11-18/h2-11,16H,12-15H2,1H3 |
InChIキー |
SZNXPYMNYFUDOT-UHFFFAOYSA-N |
正規SMILES |
CC(COCC1=CC=CC=C1)COCC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


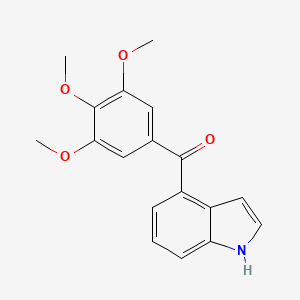
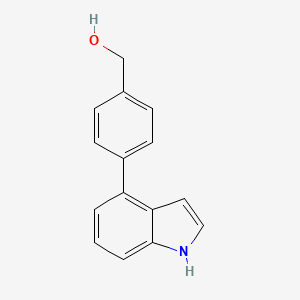
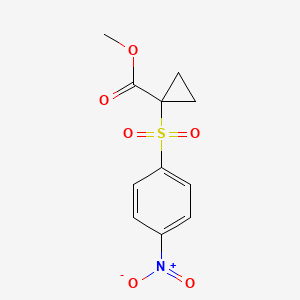
![Pyridine, 2-[[(2,2-dimethyl-1,3-dioxolan-4-yl)methyl]thio]-](/img/structure/B12544329.png)

![Ethyl 3,4-dimethyl-6,7-dihydro-5H-cyclopenta[C]pyridine-1-carboxylate](/img/structure/B12544340.png)
![2-[4-(4-Bromophenyl)pyridin-3-yl]-3-(2-methylpropyl)-1,3-thiazolidin-4-one](/img/structure/B12544341.png)

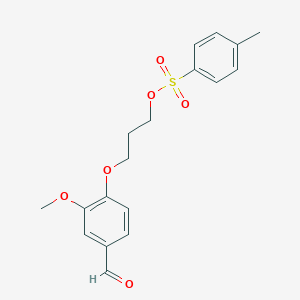

![1-[2-(3-Methoxy-5-nitrophenyl)hydrazinylidene]naphthalen-2(1H)-one](/img/structure/B12544355.png)
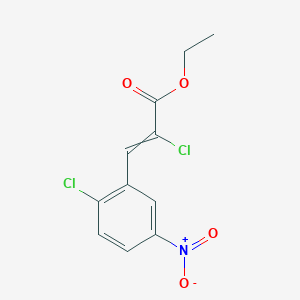
![Acetaldehyde, [2,2-bis(acetyloxy)ethoxy]-](/img/structure/B12544365.png)
